molecular formula C7H7HgO3 B088320 (2-Carboxyphenyl)hydroxymercury CAS No. 14066-61-6

(2-Carboxyphenyl)hydroxymercury

Cat. No.: B088320
CAS No.: 14066-61-6
M. Wt: 339.72 g/mol
InChI Key: WWEUCOQWYWHEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Carboxyphenyl)hydroxymercury” is a compound with the molecular formula C7H7HgO3 . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 7 hydrogen atoms, 1 mercury atom, and 3 oxygen atoms . The average mass is 338.711 Da and the monoisotopic mass is 340.002289 Da .

Scientific Research Applications

  • (2-Carboxyphenyl)hydroxymercury is involved in the synthesis of highly crystalline polyesters. It has been used in the synthesis of copolyesters with 4-hydroxybenzoic acid, resulting in materials with high crystallinity, infusibility, and insolubility (Kricheldorf & Thomsen, 1993).

  • This compound plays a role in the intramolecular catalysis of sulfate diester hydrolysis. The neighboring carboxylate group in aryl 2-carboxyphenyl (salicyl) sulfates, such as this compound, efficiently catalyzes the hydrolysis process (Drummond & Kirby, 1986).

  • It is significant in the production of poly(ester imides) derived from 4-hydroxyphthalic acid. These compounds form whisker-like crystals under specific conditions, with applications in materials science (Kricheldorf, Schwarz, Adebahr, & Wilson, 1993).

  • This compound has applications in tissue engineering. It is involved in the polymeric grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for surface functionalization, important for biomolecule attachment in tissue engineering applications (Grøndahl, Chandler-Temple, & Trau, 2005).

  • It is a key player in the intramolecular catalysis of ester hydrolysis. The hydrolysis of the anion of 2-carboxyphenyl 4-hydroxybutyrate, a related compound, is significantly faster due to the catalytic action of the carboxylate and hydroxy-groups (Kirby & Lloyd, 1974).

Properties

IUPAC Name

(2-carboxyphenyl)mercury;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEUCOQWYWHEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[Hg].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7HgO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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